(R)-6-(4-Fluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine
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Overview
Description
®-6-(4-Fluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a synthetic organic compound that belongs to the class of imidazo-oxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(4-Fluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo-oxazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the nitro group: Nitration reactions using reagents like nitric acid or nitrating mixtures.
Attachment of the 4-fluoro-benzyloxy group: This step may involve nucleophilic substitution reactions using 4-fluoro-benzyl alcohol or its derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-6-(4-Fluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Common organic solvents like ethanol, methanol, dichloromethane.
Major Products
Amino Derivatives: From reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of ®-6-(4-Fluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluoro-benzyloxy)-2-nitro-5H-imidazo(2,1-b)(1,3)oxazine: Lacks the ®-configuration.
6-(4-Chloro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine: Similar structure with a chloro group instead of a fluoro group.
6-(4-Methoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine: Similar structure with a methoxy group instead of a fluoro group.
Uniqueness
The presence of the ®-configuration and the 4-fluoro-benzyloxy group may impart unique biological properties and reactivity compared to its analogs.
Properties
CAS No. |
187235-63-8 |
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Molecular Formula |
C13H12FN3O4 |
Molecular Weight |
293.25 g/mol |
IUPAC Name |
(6R)-6-[(4-fluorophenyl)methoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C13H12FN3O4/c14-10-3-1-9(2-4-10)7-20-11-5-16-6-12(17(18)19)15-13(16)21-8-11/h1-4,6,11H,5,7-8H2/t11-/m1/s1 |
InChI Key |
XFOAIJNXFUBTET-LLVKDONJSA-N |
Isomeric SMILES |
C1[C@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)F |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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